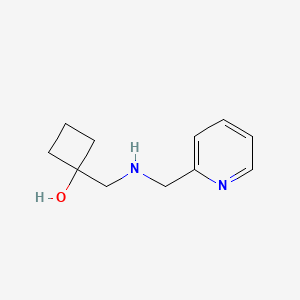
1-Methyl-4-(1-methylhydrazinyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1-methylhydrazinyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and a methylhydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1-methylhydrazinyl)piperidine typically involves the reaction of 1-methylpiperidine with methylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(1-methylhydrazinyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Methyl-4-(1-methylhydrazinyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-methylhydrazinyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-piperidinyl)piperazine: Another piperidine derivative with similar structural features but different functional groups.
1-Methyl-4-(4-piperidinyl)piperazine: A compound with a similar piperidine core but different substituents.
Uniqueness
1-Methyl-4-(1-methylhydrazinyl)piperidine is unique due to the presence of the methylhydrazinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C7H17N3 |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-methyl-1-(1-methylpiperidin-4-yl)hydrazine |
InChI |
InChI=1S/C7H17N3/c1-9-5-3-7(4-6-9)10(2)8/h7H,3-6,8H2,1-2H3 |
InChI Key |
SUVQZQJUQXMYFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


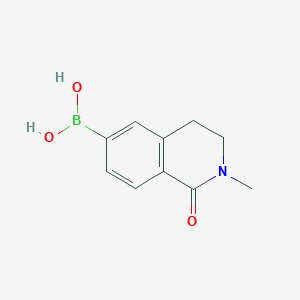
![5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12983190.png)
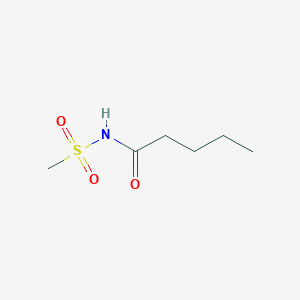
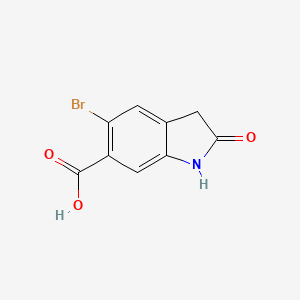

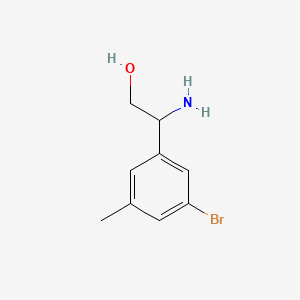
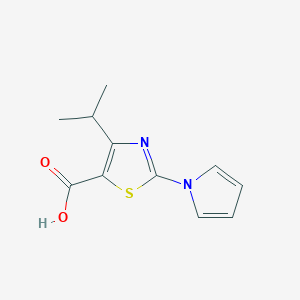
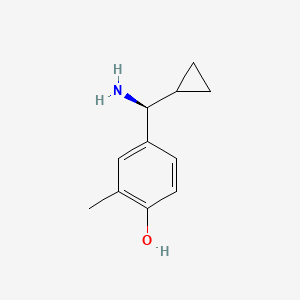
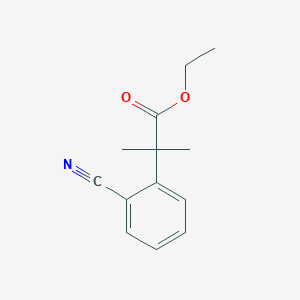

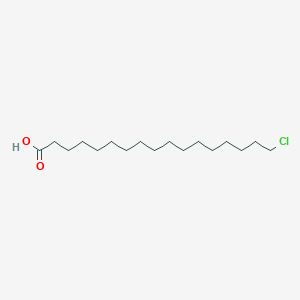
![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12983235.png)
![1-(tert-Butyl)-3-(methoxymethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12983250.png)
